molecular formula C14H11ClFN3O2 B10921200 1-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10921200
M. Wt: 307.71 g/mol
InChI Key: IKCBZGTYJSLISF-UHFFFAOYSA-N
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Description

1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a pyrazole ring substituted with a chlorinated and fluorinated benzyl group, and a pyrrole-2,5-dione moiety

Preparation Methods

The synthesis of 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be achieved through a multi-step process involving chlorination and fluorination reactions. One method involves the chlorination of 4H-pyrrole using chlorosulfonic acid and nitrosyl chloride at low temperatures, followed by further chlorination with chlorosulfonic acid and carbon tetrachloride. The final step involves the use of titanium tetrachloride as a catalyst to react the chlorinated product with titanium dioxide at high temperatures to yield the target compound .

Chemical Reactions Analysis

1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar compounds to 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE include other pyrazole and pyrrole derivatives with different substituents. These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. Examples include:

The uniqueness of 1-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11ClFN3O2

Molecular Weight

307.71 g/mol

IUPAC Name

1-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H11ClFN3O2/c15-11-8-18(7-9-1-3-10(16)4-2-9)17-14(11)19-12(20)5-6-13(19)21/h1-4,8H,5-7H2

InChI Key

IKCBZGTYJSLISF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Cl)CC3=CC=C(C=C3)F

Origin of Product

United States

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